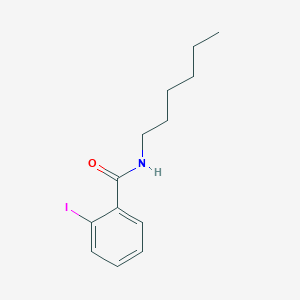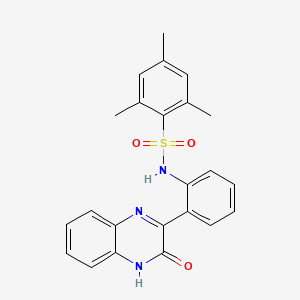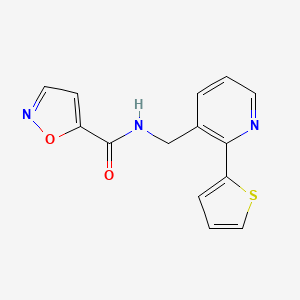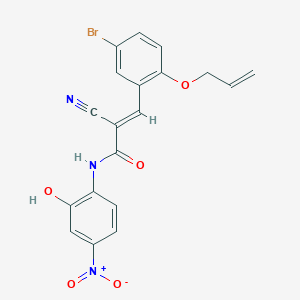
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as HPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPO is a synthetic compound that was first synthesized in 2010 by a team of researchers at the University of California, Los Angeles (UCLA). Since then, HPO has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
1. Catalyst in Chemical Reactions
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been investigated for their use as catalysts in chemical reactions. For example, a study demonstrated the effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, which is useful for a variety of (hetero)aryl chlorides and amides, including the arylation of lactams and oxazolidinones (Subhadip De, Junli Yin, & D. Ma, 2017).
2. Synthesis of Oxalamides
Another application is in the synthesis of oxalamides, where such compounds are utilized in novel synthetic approaches. For example, a study explored the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the versatility of these compounds in creating new chemical structures (V. Mamedov et al., 2016).
3. Potential in Treating Eating Disorders
There's also research into the potential medical applications of related compounds. For instance, a study investigated the effects of various antagonists, including those structurally similar to N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, on binge eating in rats. The results suggested that selective antagonism at certain receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (L. Piccoli et al., 2012).
4. Antidepressant Activity
Additionally, related compounds have been studied for their antidepressant activity. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant and neurotoxicity screening, showing potential as therapeutic agents for depression (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).
5. Antimicrobial and Cytotoxic Activities
The endophytic fungus Botryosphaeria dothidea produces metabolites structurally related to N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, which have been found to possess antimicrobial, antioxidant, and cytotoxic activities. These findings suggest potential applications in medicine and agriculture (Jian Xiao et al., 2014).
特性
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-7,12,15,21H,8-11,13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBHRHJWPYKNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)

![3-(Methoxymethyl)-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2699366.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2699371.png)


